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Introduction
Laminin Subunit Alpha 3 (LAMA3) is a crucial protein-coding gene that provides instructions for

making the alpha-3 subunit of laminin 332 (also known as laminin-5).[1] Laminins are a major

component of the basement membrane, playing a vital role in tissue architecture by mediating

cell adhesion, migration, proliferation, and differentiation.[2][3] The LAMA3-containing laminin

332 is essential for the integrity of epithelial tissues, particularly the skin, by forming anchoring

filaments that connect the epidermis to the underlying dermis.[1]

Alterations in LAMA3 expression have been linked to various pathological conditions.

Mutations in the LAMA3 gene are associated with severe skin blistering diseases like

Junctional Epidermolysis Bullosa.[4][5] Furthermore, dysregulated LAMA3 expression is

frequently observed in various cancers, where it can either promote or suppress tumor

progression depending on the cancer type.[2][3] For instance, LAMA3 is often upregulated in

pancreatic and stomach adenocarcinoma while being downregulated in breast and colon

cancer.[2] This makes LAMA3 a gene of significant interest for both basic research and as a

potential biomarker in drug development.

Quantitative PCR (qPCR) is a highly sensitive and specific method for measuring gene

expression levels. This application note provides a protocol for the reliable quantification of
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human LAMA3 mRNA levels from total RNA using SYBR Green-based qPCR.

LAMA3 Signaling Pathway
LAMA3, as part of the laminin-332 heterotrimer, interacts with cell surface receptors, primarily

integrins, to activate downstream signaling cascades. This interaction is fundamental for cell

adhesion, migration, and survival. The diagram below illustrates a simplified representation of

the LAMA3-integrin signaling pathway, which often involves the PI3K-Akt and MAPK pathways,

both critical in cancer biology.[3]
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A simplified diagram of the LAMA3 (as part of Laminin-332) signaling cascade.

Protocol: LAMA3 Gene Expression Analysis by
qPCR
This protocol outlines the necessary steps for quantifying human LAMA3 gene expression from

total RNA, including reverse transcription and SYBR Green-based qPCR.

I. Recommended qPCR Primers for Human LAMA3
A validated qPCR primer pair is critical for accurate and reproducible results.[6] The following

primer set has been referenced for the detection of human LAMA3.
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Parameter Sequence / Information

Gene Symbol LAMA3

NCBI Accession No. NM_198129

Forward Primer (5'-3') TAGAGGAAGCCTCTGACACAGG[7]

Reverse Primer (5'-3') CCGATAGTATCCAGGGCTACAAC[7]

Note: Primers should be reconstituted in nuclease-free water to a stock concentration of 10 µM.

II. Experimental Workflow
The overall workflow involves extracting high-quality RNA, converting it to cDNA, performing

the qPCR amplification, and finally, analyzing the resulting data.
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1. Total RNA Extraction
(e.g., from cell lines or tissues)

2. RNA Quality & Quantity Control
(Spectrophotometry/Fluorometry)

3. Reverse Transcription (RT)
(RNA to cDNA synthesis)

4. qPCR Reaction Setup
(cDNA, Primers, SYBR Green Master Mix)

5. qPCR Amplification & Data Acquisition
(Real-Time PCR Instrument)

6. Data Analysis
(Relative Quantification, e.g., ΔΔCt method)

Click to download full resolution via product page

A schematic overview of the gene expression analysis workflow using qPCR.

III. Step-by-Step Methodology
A. RNA Isolation and Reverse Transcription

RNA Extraction: Isolate total RNA from cell lines or tissues using a standard reagent like

TRIzol or a column-based kit, following the manufacturer's instructions. Ensure procedures

are performed in an RNase-free environment.[8]

RNA Quantification and Quality Control: Measure RNA concentration and purity using a

spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
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Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1 µg of total

RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[9] Follow

the manufacturer's protocol.

B. qPCR Reaction Setup

Thaw all reagents (SYBR Green Master Mix, primer stocks, cDNA, nuclease-free water) on

ice.

Prepare a master mix for the number of reactions required (including no-template controls

and replicates). It is recommended to run all samples in triplicate.

The following table provides a recommended setup for a single 20 µL reaction:

Component Volume (µL) Final Concentration

2x SYBR Green Master Mix 10 µL 1x

Forward Primer (10 µM) 0.4 µL 200 nM

Reverse Primer (10 µM) 0.4 µL 200 nM

cDNA Template (diluted 1:10) 2 µL ~10-50 ng

Nuclease-Free Water 7.2 µL -

Total Volume 20 µL

Aliquot 18 µL of the master mix into each qPCR well or tube.

Add 2 µL of the appropriate diluted cDNA sample or nuclease-free water (for the No-

Template Control) to the respective wells.[10]

Seal the plate or cap the tubes, centrifuge briefly to collect contents, and place in the qPCR

instrument.

C. Thermal Cycling Protocol

The following is a standard three-step cycling protocol. Optimal temperatures and times may

vary slightly depending on the qPCR instrument and master mix used.[7][11]
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Stage Step
Temperature
(°C)

Time Cycles

1
Polymerase

Activation
95 10 min 1

2 Denaturation 95 15 sec 40

Annealing/Exten

sion
60 1 min

3
Melt Curve

Analysis
60-95

(Instrument

Default)
1

IV. Data Analysis and Presentation
Data analysis is typically performed using the comparative Ct (ΔΔCt) method for relative

quantification.[9] This requires the use of a stably expressed housekeeping gene (e.g.,

GAPDH, ACTB) for normalization.

Example Data:

The following table shows representative data for LAMA3 expression in two cancer cell lines

relative to a normal epithelial cell line (Control).
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Cell Line
Cancer
Type

LAMA3
Avg. Ct

GAPDH
Avg. Ct

ΔCt
(LAMA3 -
GAPDH)

ΔΔCt (vs.
Control)

Relative
Expressi
on (2-
ΔΔCt)

HBE

Normal

Bronchial

Epithelial

24.5 19.0 5.5 0.0
1.0

(Calibrator)

A549

Lung

Adenocarci

noma

26.0 19.2 6.8 1.3

0.41

(Downregul

ated)

SK-MES-1

Lung

Squamous

Cell

Carcinoma

22.1 18.9 3.2 -2.3

4.92

(Upregulat

ed)

This data is for illustrative purposes only. Pan-cancer analyses have shown that LAMA3

expression is highly variable, with upregulation in cancers like pancreatic adenocarcinoma and

downregulation in others like breast cancer.[2][3]

V. Troubleshooting
No amplification in samples: Check RNA/cDNA integrity, ensure correct master mix

composition, or verify primer reconstitution.

High Ct values: May indicate low target expression or inefficient amplification. Consider using

more input cDNA.

Multiple peaks in melt curve: Suggests non-specific amplification or primer-dimers. Optimize

annealing temperature or redesign primers.

Amplification in No-Template Control (NTC): Indicates reagent contamination. Use fresh,

nuclease-free water and reagents.

For further details on qPCR principles and optimization, please refer to standard molecular

biology protocols.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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